Scytalidamide B

Description

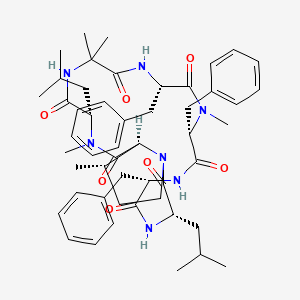

Structure

2D Structure

Properties

Molecular Formula |

C51H69N7O7 |

|---|---|

Molecular Weight |

892.1 g/mol |

IUPAC Name |

(3S,6S,9S,12S,18S,21S,22S)-6,9,12-tribenzyl-10,15,15,19,22-pentamethyl-3,18-bis(2-methylpropyl)-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone |

InChI |

InChI=1S/C51H69N7O7/c1-32(2)27-39-48(63)58-26-25-34(5)43(58)49(64)57(9)41(28-33(3)4)46(61)55-51(6,7)50(65)54-40(30-36-21-15-11-16-22-36)47(62)56(8)42(31-37-23-17-12-18-24-37)45(60)52-38(44(59)53-39)29-35-19-13-10-14-20-35/h10-24,32-34,38-43H,25-31H2,1-9H3,(H,52,60)(H,53,59)(H,54,65)(H,55,61)/t34-,38-,39-,40-,41-,42-,43-/m0/s1 |

InChI Key |

BZXAVUYDKXXNPV-DKTNFYNISA-N |

Isomeric SMILES |

C[C@H]1CCN2[C@@H]1C(=O)N([C@H](C(=O)NC(C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC(C)C)CC3=CC=CC=C3)CC4=CC=CC=C4)C)CC5=CC=CC=C5)(C)C)CC(C)C)C |

Canonical SMILES |

CC1CCN2C1C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C2=O)CC(C)C)CC3=CC=CC=C3)CC4=CC=CC=C4)C)CC5=CC=CC=C5)(C)C)CC(C)C)C |

Synonyms |

scytalidamide B |

Origin of Product |

United States |

Origin and Biosynthesis of Scytalidamide B

Identification of Producing Organisms: Scytalidium sp. and Marine Fungal Context

Scytalidamide B, along with its counterpart Scytalidamide A, was first isolated from the culture broth of a marine fungus identified as Scytalidium sp. acs.orgacs.org This fungus was collected from the Bahamas, highlighting the rich biodiversity of marine ecosystems as a source of novel chemical entities. acs.org The producing strain, designated CNC-310, was found associated with the marine green alga Halimeda sp. nih.gov Further research has also identified an atypical Acremonium sp., isolated from a marine sponge, as a producer of scytalidamides A and B. researchgate.net

The genus Scytalidium belongs to a group of fungi that are increasingly recognized for their ability to produce a wide range of bioactive compounds. nih.gov Marine-derived fungi, in general, are prolific sources of novel peptides, polyketides, and other classes of natural products, often exhibiting potent biological activities. mdpi.com The discovery of this compound within this context underscores the importance of exploring marine fungal diversity for new chemical scaffolds.

Environmental and Ecological Niche of this compound Producers

The producing organisms of this compound have been isolated from various marine macro-organisms, including algae and sponges. acs.orgnih.govresearchgate.net This association suggests a potential symbiotic or competitive relationship between the fungi and their hosts. Fungi living in these environments are exposed to unique selective pressures, such as high salinity, competition for resources, and predation, which may drive the evolution of specialized metabolic pathways to produce compounds like this compound.

These natural products could play a variety of ecological roles, including chemical defense against predators or competing microorganisms, or they may be involved in signaling and communication. The production of cytotoxic compounds like this compound could provide a competitive advantage to the producing fungus in its natural habitat.

Elucidation of the Biosynthetic Pathway of this compound

The complex structure of this compound, a cyclic peptide containing non-proteinogenic amino acids, points towards a sophisticated biosynthetic pathway.

Non-Ribosomal Peptide Synthetase (NRPS) Involvement

The biosynthesis of this compound is carried out by a large, multi-domain enzymatic complex known as a Non-Ribosomal Peptide Synthetase (NRPS). nih.govuzh.ch NRPSs are modular enzymes that assemble peptides in a stepwise fashion, independent of the ribosome. uzh.chrsc.org Each module within the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. nih.govresearchgate.net

The general mechanism of NRPSs involves three core domains:

Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl-adenylate. beilstein-journals.org

Peptidyl Carrier Protein (PCP) or Thiolation (T) domain: Covalently binds the activated amino acid via a phosphopantetheine arm. nih.gov

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids held by adjacent modules. uzh.ch

The modular nature of NRPSs allows for the incorporation of a wide variety of building blocks, including non-proteinogenic amino acids, which contributes to the vast structural diversity of non-ribosomal peptides. mdpi.com

Key Precursors and Enzymatic Transformations

The biosynthesis of this compound involves the assembly of several amino acid precursors. While the specific biosynthetic gene cluster for this compound has not been fully characterized, insights can be drawn from the biosynthesis of other similar cyclic peptides. nih.gov The precursors for this compound likely include standard proteinogenic amino acids as well as the non-proteinogenic amino acid (3S)-methyl-L-proline. nih.gov

The formation of such unusual building blocks often requires dedicated tailoring enzymes. For instance, the biosynthesis of (3S)-methyl-L-proline in other natural products has been shown to originate from L-isoleucine through the action of an α-ketoglutarate-dependent non-heme iron dioxygenase and a reductase. nih.govresearchgate.net It is plausible that a similar enzymatic cascade is involved in providing this key precursor for this compound biosynthesis.

The assembly of the peptide chain on the NRPS template is followed by cyclization, which is typically catalyzed by a thioesterase (TE) domain located at the end of the final NRPS module. beilstein-journals.org This domain releases the fully assembled peptide from the enzyme complex, often leading to the formation of a cyclic structure.

Stereochemical Determinants in Biosynthesis

The stereochemistry of the amino acid residues in this compound is a critical aspect of its structure and is determined during its biosynthesis. The absolute configuration of the amino acid residues in this compound was determined using the advanced Marfey's method. acs.orgacs.org

A particularly interesting feature of this compound is the presence of the uncommon 3-methylproline moiety. acs.org The absolute stereochemistry of this residue was confirmed through isolation, CD measurements, and the advanced Marfey's method. acs.orgresearchgate.net The enzymes within the NRPS pathway, particularly the adenylation and condensation domains, play a crucial role in selecting and incorporating the correct stereoisomers of the amino acid precursors. beilstein-journals.orgrsc.org The precise control of stereochemistry is a hallmark of enzymatic catalysis and is essential for the final, biologically active conformation of the natural product. mdpi.com

Biosynthetic Engineering and Pathway Investigation Strategies

The elucidation of the this compound biosynthetic pathway opens up possibilities for biosynthetic engineering. biorxiv.orgsnscourseware.org By manipulating the genes encoding the NRPS and its associated tailoring enzymes, it may be possible to generate novel analogs of this compound with potentially improved or altered biological activities. rsc.org

Strategies for investigating and engineering such pathways include:

Genome Mining: Identifying the biosynthetic gene cluster responsible for this compound production in Scytalidium sp. by searching for NRPS-encoding genes. nih.gov

Gene Inactivation and Heterologous Expression: Deleting or overexpressing specific genes in the cluster to understand their function in the biosynthetic pathway. biorxiv.orgableweb.org

In Vitro Enzymatic Assays: Characterizing the function of individual enzymes in the pathway to understand their substrate specificity and catalytic mechanism. nih.govunibe.ch

These approaches not only provide a deeper understanding of how complex natural products are made but also offer tools for the rational design and production of new molecules. nih.gov

Chemical Synthesis and Analogues of Scytalidamide B

Total Synthesis Methodologies for Scytalidamide B (and Related Scytalidamides)

The total synthesis of this compound and related cyclic depsipeptides presents unique challenges, primarily centered around the construction of the macrocyclic ring. rsc.org Both solid-phase and solution-phase strategies have been employed, each with its own set of advantages and challenges. The key step in these syntheses is the macrocyclization, which can be achieved through either macrolactamization (amide bond formation) or macrolactonization (ester bond formation). rsc.org

Solid-Phase Synthesis Approaches

Solid-phase peptide synthesis (SPPS) has proven to be an invaluable tool for the synthesis of cyclic peptides like the scytalidamides. rsc.orgsoton.ac.uk This methodology involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. soton.ac.uk The key advantages of SPPS include the ability to drive reactions to completion by using excess reagents and the simplified purification process, where excess reagents and byproducts are removed by simple filtration and washing. soton.ac.uk

A common strategy in SPPS of cyclic peptides involves anchoring the peptide chain to the resin through a side chain, allowing for head-to-tail macrolactamization of the deprotected linear peptide while it is still attached to the support. rsc.org Alternatively, the linear peptide can be cleaved from the resin and cyclized in solution.

| Resin Type | Overall Yield of Scytalidamide A | Reference |

| Phenylalanine silane (B1218182) resin | Lower | acs.org |

| 4-methoxybenzaldehyde backbone linker resin | 20% | acs.org |

Solution-Phase Synthesis Strategies

Solution-phase synthesis offers an alternative to solid-phase methods and is particularly useful for large-scale production. In this approach, all reactions are carried out in a homogeneous solution. While it can be more time-consuming due to the need for purification after each step, it allows for easier monitoring of reaction progress. sioc-journal.cn

The synthesis of cyclic peptides in solution typically involves the preparation of linear peptide fragments, which are then coupled together. The final step is the intramolecular cyclization of the linear precursor. For example, the synthesis of Cordyheptapeptide B, another cyclic heptapeptide (B1575542), was achieved by coupling N-methylated tetrapeptide and tripeptide units, followed by cyclization of the resulting linear heptapeptide in solution. researchgate.net A similar strategy can be envisioned for this compound. The choice of the cyclization site is crucial to minimize side reactions like epimerization. beilstein-journals.org

Challenges and Innovations in Macrolactamization

Macrolactamization, the formation of the cyclic amide bond, is a critical and often challenging step in the synthesis of this compound and other cyclic peptides. rsc.org The process is entropically disfavored and can be plagued by competing intermolecular oligomerization reactions, which are often addressed by performing the cyclization under high-dilution conditions. mdpi.com

Key challenges include:

Epimerization: The activation of the carboxylic acid for amide bond formation can lead to the loss of stereochemical integrity at the adjacent chiral center. beilstein-journals.org

Oligomerization: Intermolecular reactions can lead to the formation of dimers, trimers, and higher-order oligomers, reducing the yield of the desired monomeric macrocycle. beilstein-journals.orgmdpi.com

Poor Regioselectivity: In complex molecules with multiple potential cyclization sites, achieving selective cyclization can be difficult. beilstein-journals.org

To overcome these challenges, various innovative strategies have been developed. The use of specific coupling reagents and careful selection of the cyclization point can help to minimize epimerization. beilstein-journals.org Performing the macrolactamization on a solid support can also favor intramolecular cyclization by pseudo-dilution effect. rsc.org Furthermore, chemoenzymatic approaches using thioesterase domains have shown promise in achieving high chemo- and regioselectivity in macrocyclization, offering a potential alternative to purely chemical methods. beilstein-journals.org

Stereocontrol and Asymmetric Synthesis of Key Moieties

The synthesis of this compound requires precise control over the stereochemistry of its constituent amino acids, including the non-standard (3S)-methyl-L-proline residue. acs.org Asymmetric synthesis techniques are therefore essential for preparing the chiral building blocks in an enantiomerically pure form.

Methods for achieving stereocontrol include:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature. numberanalytics.com

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. numberanalytics.com

Asymmetric Catalysis: The use of chiral catalysts can induce asymmetry in a reaction, leading to the preferential formation of one enantiomer. numberanalytics.com This includes techniques like asymmetric hydrogenation and organocatalysis. numberanalytics.com

For the synthesis of non-standard amino acids, such as those found in this compound, the β-lactam synthon method has proven to be a powerful tool for the asymmetric synthesis of a variety of amino acids and peptide building blocks. Additionally, the development of de novo asymmetric routes to functionalizable constrained amino acid building blocks is an active area of research. nih.gov For instance, palladium-catalyzed atroposelective C-H alkynylation using a transient chiral auxiliary has been developed for the stereocontrolled synthesis of axially chiral biaryl compounds, a strategy that could be adapted for complex peptide synthesis. sci-hub.se

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for investigating its structure-activity relationship and optimizing its biological properties. ideaconnection.com By systematically modifying the structure of the natural product, researchers can identify key functional groups and conformational features responsible for its cytotoxicity.

The solid-phase synthesis platform is particularly well-suited for the generation of libraries of analogues. dntb.gov.ua By incorporating different natural and non-natural amino acids into the peptide sequence, a wide range of derivatives can be prepared efficiently. ideaconnection.com For example, a series of cyclic peptide analogues of the related natural products Sansalvamide A and Scytalidamide A have been synthesized and shown to possess enhanced anticancer activity. ideaconnection.com

These synthetic efforts allow for the exploration of how modifications to the macrocycle size, the nature of the amino acid side chains, and the stereochemistry at various positions impact the compound's biological profile.

Exploration of Advanced Synthetic Strategies for this compound Production

The demand for efficient and scalable methods for the production of complex macrocycles like this compound drives the exploration of advanced synthetic strategies. beilstein-journals.org Current research focuses on overcoming the limitations of traditional synthesis, such as low yields and the need for extensive protecting group chemistry. beilstein-journals.org

Advanced strategies being explored include:

Flow Chemistry: Continuous flow liquid-phase peptide synthesis (LPPS) in microreactors offers precise control over reaction conditions and can lead to higher efficiency and scalability. sioc-journal.cn

Novel Macrocyclization Reactions: Beyond traditional macrolactamization, researchers are exploring unconventional ring-closing reactions, such as ring-closing metathesis and various palladium-catalyzed cross-coupling reactions, to construct the macrocyclic core. nih.gov

Build/Couple/Pair Strategies: These strategies involve the synthesis of building blocks that are then coupled and cyclized, allowing for the stereochemically diverse synthesis of macrolactams. nih.gov

These advanced techniques hold the promise of more efficient, sustainable, and versatile routes to this compound and its analogues, facilitating further biological evaluation and drug development efforts.

Biological Activities and Mechanistic Studies of Scytalidamide B

In Vitro Biological Activities

Scytalidamide B is a cyclic heptapeptide (B1575542) that has been the subject of investigation for its potential biological effects, primarily focusing on its activity against cancer cells. acs.org The in vitro activities are detailed in the following sections.

Research has consistently demonstrated that this compound possesses notable cytotoxic and antiproliferative properties against various human cancer cell lines. nih.govgoogleapis.com When evaluated as part of the National Cancer Institute's (NCI) 60-cell line panel, this compound exhibited moderate cytotoxicity with a mean GI50 (concentration for 50% growth inhibition) value of 4.1 µM. researchgate.netresearchgate.net

Studies have identified several cancer cell lines that are particularly sensitive to this compound. Initial isolations of the compound revealed its cytotoxic activity against the HCT-116 human colon adenocarcinoma cell line, with a reported IC50 (concentration for 50% inhibition) value of 11.0 µM. acs.orgnih.gov Further screening in the NCI panel highlighted the UACC-257 melanoma cell line as one of the most susceptible, showing an IC50 value of 3.0 µM. researchgate.netmdpi.com In contrast, the MOLT-4 leukemia cell line was found to be more sensitive to the related compound, Scytalidamide A. researchgate.netmdpi.com

| Cell Line | Cancer Type | Value Type | Reported Value (µM) | Source |

|---|---|---|---|---|

| HCT-116 | Colon Adenocarcinoma | IC50 | 11.0 | acs.org |

| UACC-257 | Melanoma | IC50 | 3.0 | researchgate.netmdpi.com |

| NCI-60 Panel | Various | Mean GI50 | 4.1 | researchgate.netresearchgate.net |

The cytotoxic profile of this compound has been compared to its structural analog, Scytalidamide A. In tests against the HCT-116 cell line, Scytalidamide A showed greater potency with an IC50 value of 2.7 µM, compared to 11.0 µM for this compound. acs.org However, in the broader NCI-60 cell line screen, this compound demonstrated a lower mean GI50 value (4.1 µM) than Scytalidamide A (7.9 µM), suggesting it may have a more potent effect across a wider range of cell types. researchgate.net

| Compound | Test/Cell Line | Value Type | Reported Value (µM) | Source |

|---|---|---|---|---|

| This compound | HCT-116 | IC50 | 11.0 | acs.org |

| Scytalidamide A | HCT-116 | IC50 | 2.7 | acs.org |

| This compound | NCI-60 Panel | Mean GI50 | 4.1 | researchgate.net |

| Scytalidamide A | NCI-60 Panel | Mean GI50 | 7.9 | researchgate.net |

Fungal cyclic peptides are a well-known source of compounds with a wide range of biological activities, including antimicrobial effects. nih.gov However, based on the reviewed academic literature, specific studies detailing the antimicrobial efficacy of this compound against bacterial or fungal pathogens have not been prominently reported.

Cyclic peptides can act as enzyme inhibitors, which is a common mechanism for their therapeutic effects. nih.govibmmpeptide.com Despite this, specific research identifying the enzyme inhibition profiles of this compound is not extensively documented in the available literature.

While some natural cyclopeptides have been investigated for their effects on the immune system, there are currently no significant academic reports on the specific immunomodulatory activities of this compound. mdpi.com

Specific Cell Line Susceptibility (e.g., HCT-116, UACC-257, MOLT-4)

Enzyme Inhibition Profiles (if reported)

Molecular and Cellular Mechanisms of Action

The mechanism of action for this compound, while the subject of investigation, is not yet fully elucidated. Initial studies have focused on its cytotoxic effects, but detailed molecular interactions and pathway analyses are still areas of active research. NMR analysis has provided some insight into the compound's structure, revealing that this compound, along with its analogue Scytalidamide A, likely possesses 3 to 4 intramolecular hydrogen bonds in chloroform (B151607) and 2 in DMSO, indicating that its conformation is dependent on the solvent environment. escholarship.org

To date, the specific molecular target(s) of this compound have not been definitively identified or validated in published literature. Research has confirmed its biological activity is primarily characterized by cytotoxicity against various cancer cells. nih.govmdpi.com For instance, this compound has demonstrated moderate cytotoxic activity against the HCT-116 human colon adenocarcinoma cell line. mdpi.comacs.orgacs.org In broader screenings, such as the National Cancer Institute's (NCI) 60-cell line panel, this compound showed a mean GI50 (concentration for 50% growth inhibition) of 4.1 µM, with the UACC-257 melanoma cell line being particularly sensitive. researchgate.netmdpi.com However, the precise protein or other cellular component that it binds to in order to exert these effects remains unknown.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Measurement | Value | Reference(s) |

|---|---|---|---|---|

| HCT-116 | Colon Adenocarcinoma | IC50 | 11.0 µM | acs.orgacs.org |

| UACC-257 | Melanoma | IC50 | 3.0 µM | researchgate.netmdpi.com |

| NCI-60 Panel | Various | Mean GI50 | 4.1 µM | researchgate.netmdpi.com |

There is currently no specific information available in the scientific literature that details the modulation of cellular signaling pathways by this compound. While the cytotoxic nature of the compound suggests an interaction with key pathways that regulate cell survival and proliferation, such as the PI3K/AKT/mTOR or MAPK pathways, direct experimental evidence linking this compound to any specific signaling cascade has not been reported. universiteitleiden.nlmdpi.comfrontiersin.orgfrontiersin.orgnih.gov

Detailed studies on the protein-ligand interaction dynamics of this compound are not yet available. While computational methods like molecular docking are common for predicting the binding mode of small molecules to protein targets, no such studies have been published for this compound. nih.govjscimedcentral.comijarbs.com As the molecular target has not been identified, research into its binding affinity, kinetics, and the specific amino acid interactions that would stabilize a protein-ligand complex has not been possible.

The specific impact of this compound on cellular processes such as apoptosis and cell cycle progression has not been extensively characterized. Although its cytotoxic activity is established, it is not yet clear whether this is achieved through the induction of programmed cell death (apoptosis), necrosis, or by arresting the cell cycle. acs.orgacs.org A patent for related compounds suggests that caspase-3 activity can be an indicator of apoptosis induction, but direct experimental evidence for this compound activating caspases is lacking. googleapis.com Similarly, no studies have been published that analyze the cell cycle distribution of cancer cells following treatment with this compound to determine if it causes arrest at a specific phase (e.g., G1, S, or G2/M). bmbio.comwisc.eduresearchgate.netplos.org

Protein-Ligand Interaction Dynamics

In Vivo Preclinical Efficacy Studies (Non-Human Animal Models)

Based on available scientific literature, there have been no in vivo preclinical efficacy studies conducted for this compound in any non-human animal models.

There are no published reports on the evaluation of this compound in any disease models, including cancer xenograft models in mice. news-medical.netresearchgate.netaltogenlabs.combicycletherapeutics.com While such models are standard for assessing the anti-tumor potential of cytotoxic compounds before clinical consideration, this stage of research has not yet been reached or reported for this compound.

Pharmacodynamic Biomarker Analysis in Preclinical Systems

Pharmacodynamic (PD) biomarkers are essential tools in drug development, providing measurable indicators of a biological response to a therapeutic agent. nih.govnih.gov In preclinical settings, these biomarkers are used to demonstrate target engagement, understand the mechanism of action, and help determine optimal dosing schedules. nih.govnuvisan.com Analysis of PD biomarkers can involve a wide range of techniques, including genomic and proteomic profiling, flow cytometry, and immunohistochemistry, to measure changes in gene expression, protein levels, or cellular processes following drug treatment. nih.govnuvisan.com

To date, specific studies identifying or analyzing pharmacodynamic biomarkers for this compound in preclinical systems have not been reported in the available scientific literature. For a cytotoxic agent like this compound, a preclinical pharmacodynamic biomarker study would typically involve treating cancer cell lines or animal models with the compound and then measuring markers related to its proposed mechanism of action.

For example, if this compound is hypothesized to induce apoptosis via the intrinsic pathway, potential pharmacodynamic biomarkers could include:

Cleaved Caspase-3: An increase in the levels of the active, cleaved form of this executioner caspase would be a direct indicator of apoptosis.

Cytochrome c Release: Measuring the levels of cytochrome c in the cytoplasm versus the mitochondria would indicate the permeabilization of the mitochondrial outer membrane.

Bcl-2 Family Protein Expression: Changes in the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins could reveal how the apoptotic balance is shifted.

DNA Fragmentation: Assays like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) can quantify the degree of DNA fragmentation, a late-stage event in apoptosis.

These biomarkers would be measured at various time points and concentrations of this compound to establish a clear dose-response and time-course relationship. Such data are critical for translating preclinical findings into potential clinical applications. nih.govnuvisan.com Without such dedicated studies, the precise molecular events that follow cellular exposure to this compound remain to be fully elucidated.

Data Table: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Measurement | Value (µM) | Reference |

| HCT-116 | Colon Adenocarcinoma | IC50 | 11.0 | frontiersin.org |

| UACC-257 | Melanoma | IC50 | 3.0 | researchgate.net |

| NCI 60 Cell Line Panel | Various | Mean GI50 | 4.1 | researchgate.net |

Structure Activity Relationship Sar Studies of Scytalidamide B and Its Analogues

Elucidation of Key Pharmacophoric Elements

A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. nih.govdergipark.org.tr For Scytalidamide B, the key pharmacophoric elements responsible for its cytotoxic activity can be inferred from its distinct structural architecture.

Cyclic Heptapeptide (B1575542) Scaffold : The cyclic nature of the peptide provides a conformationally constrained backbone, which reduces the entropy penalty upon binding to a biological target and can enhance binding affinity. acs.org

N-Methylated Amino Acids : this compound contains N-methylated leucine (B10760876) and phenylalanine residues. acs.org N-methylation in cyclic peptides is a common strategy in nature to increase metabolic stability against proteases and to improve membrane permeability by reducing the number of hydrogen bond donors and promoting conformations that shield polar groups. escholarship.org

Lipophilic Side Chains : The presence of multiple lipophilic residues (Leucine, Isoleucine, Phenylalanine) suggests that hydrophobic interactions are critical for target binding and biological activity.

α-Aminoisobutyric Acid (Aib) : The inclusion of the non-proteinogenic amino acid Aib is a significant feature. The gem-dimethyl groups of Aib restrict the conformational freedom of the peptide backbone, favoring the formation of stable turn or helical structures. This pre-organization of the molecule can enhance binding affinity and contributes to protease resistance. acs.orgacs.org

Based on these features, a hypothetical pharmacophore model for this compound would include multiple hydrophobic centers, specific hydrogen bond acceptor and donor sites on the amide backbone, and a defined spatial geometry dictated by the cyclic scaffold and the conformation-inducing Aib and proline residues. nih.govmdpi.com

Design and Synthesis of Structurally Modified this compound Derivatives

The generation of structurally modified derivatives is a cornerstone of SAR studies, allowing for a systematic evaluation of each component's contribution to biological activity. nih.govnih.govnih.gov While comprehensive SAR studies involving large libraries of this compound derivatives are not prominent in the public domain, the principles for their design and synthesis are well-established in peptide chemistry.

The primary example of a structurally modified derivative is the naturally co-isolated Scytalidamide A . acs.org The design of further synthetic analogues would likely focus on the following modifications:

Alanine (B10760859) Scanning : Systematically replacing each amino acid residue with alanine to identify which side chains are critical for activity.

Modification of the Proline Ring : Synthesizing analogues with different substitutions on the proline ring or replacing it with other constrained amino acids to probe steric and conformational requirements.

Varying N-Methylation : Introducing or removing N-methyl groups to assess their impact on conformation, permeability, and potency.

Side Chain Modification : Altering the lipophilicity or steric bulk of the amino acid side chains to optimize hydrophobic interactions.

The synthesis of such cyclic peptide analogues is typically achieved through a combination of solid-phase peptide synthesis (SPPS) for the linear precursor, followed by a solution-phase macrocyclization step to form the cyclic backbone. escholarship.orgfrontiersin.org

Correlation between Structural Features and Biological Potency/Selectivity

The most direct insight into the SAR of this compound comes from the comparison of its cytotoxic activity with that of Scytalidamide A against the HCT-116 human colon adenocarcinoma cell line. acs.orgnih.gov

| Compound | Distinguishing Residue | IC50 (µM) vs. HCT-116 |

| Scytalidamide A | L-Proline | 2.7 acs.orgnih.gov |

| This compound | trans-4-Methyl-L-proline | 11.0 acs.orgnih.gov |

This comparison reveals a critical SAR finding: the addition of a single methyl group to the C4 position of the proline residue in this compound leads to an approximately four-fold decrease in cytotoxic potency compared to Scytalidamide A. acs.org This suggests that the modification at this position introduces an unfavorable steric clash with the biological target, or it alters the peptide's global conformation into a less active state. This highlights the exquisite sensitivity of the biological target to the topology of the peptide in the proline region, making this position a key determinant of potency.

Computational Chemistry and QSAR/3D-QSAR Analysis

Quantitative structure-activity relationship (QSAR) studies are computational methods used to build mathematical models that correlate the chemical structure of compounds with their biological activity. yok.gov.trresearchgate.netnih.gov These models use calculated molecular descriptors (representing physicochemical properties like lipophilicity, electronic effects, and steric bulk) to predict the activity of new, unsynthesized compounds. japsonline.com

For this compound and its analogues, a QSAR study would involve:

Generating a dataset of analogues with measured biological activities.

Calculating a wide range of molecular descriptors for each analogue.

Using statistical methods, such as multiple linear regression, to develop an equation that links the descriptors to activity.

Validating the model's predictive power.

To date, specific QSAR or 3D-QSAR models for the Scytalidamide class of cyclic peptides have not been reported in the scientific literature. The development of such models is contingent on the synthesis and biological evaluation of a larger, more diverse set of analogues.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when bound to the active site of another (a receptor, such as a protein). mdpi.comnih.govnih.gov This method provides valuable insights into the specific interactions—like hydrogen bonds and hydrophobic contacts—that stabilize the ligand-receptor complex. nih.gov Molecular dynamics (MD) simulations can then be used to study the stability and conformational changes of this complex over time. plos.org

Although this compound exhibits clear cytotoxicity, its precise molecular target has not been identified. Consequently, there are no published molecular docking or MD simulation studies for this compound. Once a biological target is identified, docking would be an invaluable tool to:

Visualize the binding mode of this compound.

Explain the observed SAR, such as the decreased potency of this compound relative to Scytalidamide A.

Guide the rational design of new derivatives with enhanced binding affinity. frontiersin.org

The three-dimensional conformation of a cyclic peptide is intrinsically linked to its biological activity and properties like membrane permeability. NMR spectroscopy studies have provided significant insight into the conformational behavior of the scytalidamides. escholarship.org

A key finding is that Scytalidamide A and B exhibit solvent-dependent conformations, a characteristic often described as "chameleon-like" behavior. Analysis revealed the presence of three to four intramolecular hydrogen bonds when the peptides are dissolved in a non-polar solvent like chloroform (B151607). However, in the polar aprotic solvent DMSO, the number of intramolecular hydrogen bonds decreases to only two. escholarship.org

This conformational flexibility is crucial. In a non-polar environment, such as a cell membrane, the peptide can adopt a closed conformation where the polar amide protons are shielded by internal hydrogen bonds. This masking of polar surface area facilitates passive diffusion across the lipid bilayer. Once inside the more polar environment of the cell, the peptide can open up to expose its functional groups and interact with its target. The presence of the Aib residue strongly favors the formation of these stable, internally hydrogen-bonded structures. acs.orgacs.org This dynamic conformational behavior, driven by intramolecular interactions, is a critical aspect of this compound's biological profile. osti.govmdpi.com

Preclinical Pharmacological Characterization of Scytalidamide B Non Human

Evaluation of Membrane Permeability in Model Systems

No data exists in the public domain from studies evaluating the membrane permeability of this compound. Standard assays, such as the Caco-2 permeability assay or the Parallel Artificial Membrane Permeability Assay (PAMPA), which are used to predict in vivo intestinal absorption, have not been reported for this compound. evotec.commedtechbcn.comnih.govsigmaaldrich.com

Computational Prediction of Pharmacokinetic Properties

A search for in silico or computational predictions of the pharmacokinetic properties of this compound yielded no specific results. While numerous computational tools exist to predict ADME properties, iapchem.orgmdpi.compensoft.net their application to this compound has not been published. One analysis noted that NMR studies hinted at solvent-dependent conformations, a factor that could influence its pharmacokinetic properties, but this was not a dedicated computational ADME study and provided no predictive data. escholarship.org

Advanced Research Methodologies and Techniques in Scytalidamide B Research

Applications of Advanced Spectroscopic Techniques for Characterization

The foundational step in the study of any novel natural product is the precise determination of its chemical structure. In the case of Scytalidamide B, a combination of advanced spectroscopic and chemical methods was essential for its full characterization. nih.govacs.orgacs.org

The planar structure, which describes the sequence of atoms and bonds, was pieced together using a suite of nuclear magnetic resonance (NMR) techniques. acs.org One-dimensional (1D) NMR, such as ¹H NMR, provided initial information about the types of protons present, while two-dimensional (2D) NMR experiments, like COSY, HSQC, and HMBC, were crucial for establishing the connectivity between atoms and assembling the amino acid residues into the cyclic peptide structure. acs.org High-resolution mass spectrometry (HRMS), specifically using High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS), was employed to determine the exact molecular formula of the related Scytalidamide A, a critical piece of the structural puzzle. acs.org

Determining the stereochemistry—the three-dimensional arrangement of the atoms—required more specialized approaches. The absolute configuration of the standard amino acid residues was established using the advanced Marfey's method, a technique that involves derivatizing the amino acid hydrolysate with a chiral reagent and analyzing the products with chromatography. nih.govacs.org For the uncommon 3-methylproline moiety found in this compound, its absolute stereochemistry was confirmed through a combination of isolation, Circular Dichroism (CD) measurements, and a further application of the advanced Marfey's method. nih.govacs.orgacs.org

| Technique | Application in this compound Research | Reference |

| 1D & 2D NMR Spectroscopy | Elucidation of the planar structure and amino acid sequence. | nih.gov, acs.org, acs.org |

| Mass Spectrometry (HRFABMS) | Determination of the elemental composition and molecular weight. | acs.org |

| Advanced Marfey's Method | Determination of the absolute configuration of constituent amino acids. | nih.gov, acs.org |

| Circular Dichroism (CD) | Confirmation of the absolute stereochemistry of the 3-methylproline residue. | nih.gov, acs.org, acs.org |

Omics Technologies for Mechanistic Elucidation (e.g., Proteomics, Metabolomics)

While the structure of this compound is well-defined, detailed studies employing "omics" technologies to unravel its specific mechanism of action are not extensively documented in the available literature. In modern drug discovery, proteomics and metabolomics are powerful hypothesis-generating tools used to understand how a compound exerts its biological effects.

Proteomics would typically be used to identify the direct protein targets of this compound or to map the downstream changes in protein expression within cancer cells after treatment. This could reveal the cellular pathways disrupted by the compound, leading to cytotoxicity.

Metabolomics , the large-scale study of small molecules (metabolites), could be applied to analyze the metabolic fingerprint of cells treated with this compound. This might uncover disruptions in key metabolic pathways, such as energy production or nucleotide synthesis, that contribute to its anticancer effects.

Although specific applications to this compound are sparse, these technologies represent a logical next step in its research trajectory to move beyond preliminary cytotoxicity data toward a detailed mechanistic understanding.

High-Throughput Screening (HTS) in Compound Discovery and Optimization

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large numbers of compounds for biological activity. The initial discovery of this compound's biological activity relied on such screening principles. It was identified as cytotoxic through in vitro assays against the HCT-116 human colon adenocarcinoma cell line, where it showed moderate activity with an IC₅₀ value of 11.0 μM. nih.govacs.org

Following its initial discovery, this compound was further evaluated in broader screening panels. Notably, it was tested as part of the National Cancer Institute's (NCI) 60 human tumor cell line screen. mdpi.com This panel provides a more comprehensive profile of a compound's anticancer activity across a diverse set of human cancers, offering clues about potential mechanisms of action and identifying cell lines that are particularly sensitive. mdpi.com In the NCI-60 panel, this compound demonstrated a GI₅₀ (50% growth inhibition) of 4.1 µM. mdpi.com

While HTS was integral to its discovery and initial profiling, its application in the optimization of this compound, which would involve screening synthetic analogs to improve potency or selectivity, is not yet reported.

Bioinformatic and Chemoinformatic Approaches in this compound Studies

Chemoinformatics and bioinformatics provide essential in silico tools for analyzing and contextualizing chemical compounds, predicting their properties, and understanding their place in the vastness of chemical space. acs.org

A significant chemoinformatic study analyzed the "drug-like" chemical space of numerous cytotoxic marine metabolites, including this compound, comparing them to established anticancer drugs. acs.orgnih.gov This type of analysis uses calculated molecular descriptors to predict properties relevant to a molecule's potential as a drug, such as absorption and distribution.

The study categorized this compound as a moderately toxic (MT) marine metabolite. nih.gov Using software like the CDK molecular descriptor calculator, key properties were determined for this class of compounds and compared against Lipinski's Rule of Five—a set of guidelines used to evaluate drug-likeness and predict oral bioavailability. acs.orgnih.gov The analysis revealed that marine cytotoxic metabolites, as a group, frequently deviate from the parameters seen in marketed oral anticancer drugs, particularly concerning molecular weight (Mass) and total polar surface area (TPSA). nih.govresearchgate.net For instance, the majority of moderately toxic marine metabolites (73.39%) have a mass between 500 and 1000 Da, well above the Lipinski guideline of <500 Da. nih.gov Similarly, these compounds tend to have a larger TPSA than is considered optimal for oral absorption. acs.orgnih.gov

Multivariate analysis techniques like Principal Component Analysis (PCA) were used to visualize the chemical space. The results showed a clear separation between the cluster of raw marine metabolites, including this compound, and the cluster of marketed anticancer drugs. acs.orgnih.gov This suggests that while natural products like this compound are valuable starting points, they often require structural modifications to optimize their properties to fit within the established "drug-like" chemical space. researchgate.net

| Molecular Descriptor | Lipinski's Guideline | Observation for Moderately Toxic Marine Metabolites (Class including this compound) | Reference |

| Molecular Weight (Mass) | < 500 Da | Average mass of 897 Da; 73.39% are in the 500-1000 Da range. | nih.gov |

| Log P (Lipophilicity) | < 5 | Average of 2.16; High compliance with the rule. | nih.gov |

| H-Bond Donors | < 5 | High compliance with the rule. | nih.gov |

| H-Bond Acceptors | < 10 | Generally compliant. | nih.gov |

| Total Polar Surface Area (TPSA) | < 140 Ų | Often violated; Tends to be higher due to larger mass. | acs.orgnih.gov |

| Rotatable Bonds | < 10 | High compliance with the rule. | nih.gov |

Exploratory Research in Therapeutic and Biotechnological Applications

Investigation of Scytalidamide B as a Research Probe in Oncology

A chemical probe is a small molecule used to study and manipulate a biological system, often to investigate the function of a specific protein or pathway. researchgate.net this compound has been identified as a compound with notable cytotoxic properties, making it a candidate for investigation as a research probe in oncology. Its primary reported activity is its ability to inhibit the growth of cancer cells.

Initial studies revealed that this compound exhibits moderate in vitro cytotoxicity against the HCT-116 human colon adenocarcinoma cell line, with a reported IC₅₀ value of 11.0 µM. researchgate.net Further screening against the National Cancer Institute's 60-cell line panel (NCI-60) corroborated its cytotoxic potential, demonstrating a mean GI₅₀ (concentration for 50% growth inhibition) of 4.1 µM. nih.gov Within this extensive panel, the melanoma cell line UACC-257 was identified as being particularly sensitive to this compound, with an IC₅₀ value of 3.0 µM. nih.gov

This selective and potent cytotoxicity against specific cancer cell lines positions this compound as a valuable tool for cancer research. As a research probe, it can be used to:

Elucidate novel mechanisms of cell death or growth inhibition.

Identify the molecular targets and signaling pathways it perturbs to exert its effects.

Serve as a reference compound for comparing the mechanisms of other potential anticancer agents.

By studying the cellular response to this compound, researchers can gain insights into vulnerabilities within cancer cells that could be exploited for therapeutic development.

Table 1: Reported In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Measurement | Value (µM) | Reference |

|---|---|---|---|---|

| HCT-116 | Colon Carcinoma | IC₅₀ | 11.0 | researchgate.net |

| NCI-60 Panel | Various | GI₅₀ (Mean) | 4.1 | nih.gov |

Potential as an Anti-infective Research Agent

Cyclic peptides isolated from fungi are a well-established source of compounds with diverse biological activities, including potent antimicrobial and antifungal properties. nih.gov Many compounds from this class have been developed into clinically significant anti-infective drugs. nih.gov For example, other marine-derived cyclic peptides have demonstrated activity against bacteria and fungi, including drug-resistant strains. nih.gov

However, based on the available scientific literature, the primary biological activity reported for this compound is its cytotoxicity against cancer cell lines. nih.govresearchgate.net While its chemical class is known for producing anti-infective agents, specific screening data detailing the antibacterial or antifungal activity of this compound is not prominently published. Therefore, while it belongs to a promising group of natural products, its specific potential as an anti-infective research agent remains uncharacterized in the public domain. Further research would be required to determine if it possesses any clinically relevant activity against bacterial or fungal pathogens.

Applications in Chemical Biology for Target Validation

Target validation is a critical process in drug discovery that aims to confirm that a specific biological molecule (the "target," usually a protein) is directly involved in a disease process and is a suitable point for therapeutic intervention. Chemical probes with well-defined biological activity are essential tools for this process. They allow researchers to modulate the function of a potential target in a cellular or in vivo setting to observe the resulting biological consequences.

Given its specific cytotoxic effects on cancer cells, this compound serves as a useful chemical tool for target validation in oncology. nih.gov The compound's ability to inhibit the growth of specific cancer cell lines suggests it interacts with one or more molecular targets essential for their survival or proliferation. By using this compound, researchers can:

Identify Novel Targets: Employing chemical proteomics approaches, where a modified version of this compound is used as bait, could lead to the identification of its direct binding partners within the cell.

Confirm Target Relevance: Once a target is identified, studying the mechanism of action of this compound can help confirm whether modulating this target is responsible for the observed anti-cancer effects.

Probe Drug Resistance: It can be used to investigate mechanisms of resistance by comparing its effects on sensitive versus resistant cancer cell lines.

The defined structure and bioactivity of this compound make it a valuable starting point for these investigations, potentially unveiling new and "druggable" targets for the development of future cancer therapies.

Role in Natural Product Drug Discovery Pipelines

Natural products are a foundational source of new medicines, with a significant percentage of approved drugs being derived from or inspired by them. The process of bringing a natural product from discovery to a potential clinical candidate follows a well-defined pipeline. This compound serves as a classic example of a compound progressing through the initial stages of this pipeline.

The key steps in a natural product drug discovery pipeline where this compound is relevant include:

Isolation and Screening: The process begins with the collection of a biological source, in this case, a marine-derived fungus, Scytalidium sp. researchgate.net Extracts from the fungus are then screened for biological activity. The discovery of this compound was the result of such a screen, which identified its cytotoxic properties. researchgate.net

Structure Elucidation: Once a "hit" is identified, the active compound is purified, and its chemical structure is determined using advanced spectroscopic techniques. researchgate.net

Lead Compound Development: With a confirmed structure and initial bioactivity, the natural product becomes a "lead compound." Further investigation into its potency and selectivity, as was done with this compound in the NCI-60 panel, helps to characterize its potential. nih.gov

Total Synthesis: To enable further development without relying on the original, often limited, natural source and to create analogues for structure-activity relationship (SAR) studies, a total chemical synthesis is often developed. The total synthesis of the related Scytalidamide A has been successfully achieved, demonstrating the feasibility of producing these complex cyclic peptides in the laboratory.

This compound thus exemplifies the early-stage output of a natural product drug discovery program: a novel chemical entity with validated biological activity that serves as a promising foundation for further preclinical development.

Future Research Directions and Unexplored Avenues for Scytalidamide B

Discovery of Novel Biological Activities and Mechanisms

Initially identified from a marine fungus of the genus Scytalidium, Scytalidamide B has primarily been characterized by its cytotoxic activity against various cancer cell lines. nih.govnih.govresearchgate.net It demonstrated moderate in vitro cytotoxicity against the HCT-116 human colon adenocarcinoma cell line with an IC50 value of 11.0 μM. nih.govresearchgate.netacs.org Further screening against the NCI 60 panel of human cancer cell lines revealed a mean GI50 value of 4.1 µM, with the UACC-257 melanoma cell line being particularly sensitive. escholarship.orgmdpi.com

However, the full spectrum of its biological activities remains largely unexplored. Future research should prioritize comprehensive screening programs to identify novel therapeutic applications. Given the diverse bioactivities often associated with cyclic peptides from marine fungi, such as antimicrobial, antiviral, and immunosuppressive effects, it is plausible that this compound possesses additional, as-yet-undiscovered properties. nih.govsemanticscholar.org

A critical area for future investigation is the elucidation of its precise mechanism of action. While its cytotoxicity is established, the specific cellular targets and molecular pathways through which this compound exerts its effects are unknown. mdpi.com Understanding these mechanisms is paramount for its development as a potential therapeutic agent. Studies could focus on identifying protein binding partners, investigating its effects on cell cycle progression, apoptosis, and other key cellular processes. The structural similarity to other cyclic peptides that have known mechanisms, such as the inhibition of specific enzymes or disruption of protein-protein interactions, could provide a starting point for these investigations. mdpi.com

Development of Next-Generation Analogues with Improved Specificity

The development of next-generation analogues of this compound presents a significant opportunity to enhance its therapeutic potential. mdpi.com While the natural product displays moderate activity, synthetic modifications could lead to analogues with improved potency and, crucially, greater specificity for cancer cells over healthy cells. escholarship.orgmdpi.com This is a common challenge in the development of natural product-based drugs. mdpi.com

Structure-activity relationship (SAR) studies will be instrumental in this endeavor. By systematically modifying the various amino acid residues of the cyclic heptapeptide (B1575542), researchers can identify the key structural features responsible for its biological activity. acs.org For instance, the uncommon 3-methylproline moiety in this compound could be a critical component for its conformation and activity. nih.govresearchgate.net The synthesis of a library of analogues with variations at different positions would allow for a comprehensive exploration of the chemical space around the this compound scaffold. acs.org

The goal of these synthetic efforts should be to design analogues with a wider therapeutic window. This involves not only increasing cytotoxicity towards cancer cells but also minimizing off-target effects. This could be achieved by designing analogues that specifically target proteins or pathways that are upregulated in cancer cells.

Integration of Systems Biology and Multi-Omics Approaches

To gain a holistic understanding of the biological effects of this compound, the integration of systems biology and multi-omics approaches is essential. mdpi.combrjac.com.brnih.gov These powerful technologies can provide a comprehensive view of the cellular response to the compound at multiple molecular levels, including the genome, transcriptome, proteome, and metabolome. mdpi.comnih.gov

By employing techniques such as transcriptomics (RNA-seq) and proteomics, researchers can identify the genes and proteins whose expression levels are altered upon treatment with this compound. mdpi.com This can reveal the signaling pathways and cellular networks that are perturbed by the compound, offering clues to its mechanism of action. mdpi.com Metabolomics can further complement this by identifying changes in the cellular metabolic profile, providing a functional readout of the upstream genomic and proteomic changes. nih.gov

The integration of these multi-omics datasets is a significant challenge but offers the potential to construct comprehensive models of the compound's activity. mdpi.combrjac.com.br This systems-level understanding can help in identifying predictive biomarkers for drug sensitivity and in designing more effective and personalized therapeutic strategies. institut-curie.org

Addressing Research Challenges in Natural Product Synthesis and Supply

A significant hurdle in the research and development of many natural products, including this compound, is the challenge of obtaining a sufficient and sustainable supply. mdpi.comacs.org Isolation from its natural source, a marine-derived fungus, is often low-yielding and can be subject to environmental variability. nih.gov

Therefore, the development of an efficient and scalable total synthesis is a critical research objective. consensus.app A successful synthetic route would not only provide a reliable source of this compound for further biological evaluation but also open the door for the creation of diverse analogues that are not accessible through isolation. acs.orgweebly.com The complexity of natural product synthesis, with challenges in controlling stereochemistry and functional group compatibility, requires sophisticated synthetic strategies. consensus.appengineering.org.cn

Furthermore, biomimetic synthesis, which draws inspiration from the natural biosynthetic pathways, could offer a more efficient approach to constructing the complex architecture of this compound. engineering.org.cn Understanding the enzymatic machinery responsible for its production in the native fungus could inform the design of more elegant and efficient synthetic routes.

Potential for Biotechnological Production and Optimization

Beyond chemical synthesis, biotechnological approaches offer a promising alternative for the sustainable production of this compound. nih.gov This could involve the heterologous expression of the this compound biosynthetic gene cluster in a more amenable host organism, such as Escherichia coli or a model fungus like Aspergillus nidulans.

Identifying and characterizing the non-ribosomal peptide synthetase (NRPS) gene cluster responsible for this compound biosynthesis is the first crucial step. Advances in genome sequencing and bioinformatics can facilitate this discovery. nih.gov Once the gene cluster is identified, it can be engineered and optimized for enhanced production in a heterologous host.

This biotechnological approach not only addresses the supply issue but also provides a platform for biosynthetic engineering. By manipulating the genes within the cluster, it may be possible to generate novel analogues of this compound with improved properties. nih.gov This strategy combines the power of genetic engineering with the inherent synthetic capabilities of biological systems to create a diverse pool of new chemical entities for drug discovery.

Q & A

Q. What ethical guidelines apply to reporting synthetic yields and bioactivity data?

- Methodological Answer : Disclose all raw data (including failed syntheses) in supplementary files. Avoid selective reporting of “best” results. Use standardized units (e.g., % yield, µM IC₅₀) and adhere to journal-specific reproducibility checklists (e.g., STAR Methods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.